molecular formula C5H12O3S B1266480 1-Propanol, 2-methyl-2-(methylsulfonyl)- CAS No. 25841-38-7

1-Propanol, 2-methyl-2-(methylsulfonyl)-

Cat. No.: B1266480
CAS No.: 25841-38-7
M. Wt: 152.21 g/mol
InChI Key: VGTHOALDAXYSSP-UHFFFAOYSA-N
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Description

1-Propanol, 2-methyl-2-(methylsulfonyl)- is an organic compound with the molecular formula C5H12O3S. It is a colorless, odorless, and tasteless powder that is soluble in most organic solvents. This compound is commonly used as a dietary supplement and topical analgesic.

Biochemical Analysis

Biochemical Properties

1-Propanol, 2-methyl-2-(methylsulfonyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the degradation pathways of certain substrates, such as glycine in yeast . These interactions often involve the formation of intermediate complexes that facilitate the biochemical reactions.

Cellular Effects

The effects of 1-Propanol, 2-methyl-2-(methylsulfonyl)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of specific genes involved in metabolic pathways . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 1-Propanol, 2-methyl-2-(methylsulfonyl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function . The compound’s ability to form stable complexes with enzymes is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Propanol, 2-methyl-2-(methylsulfonyl)- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 1-Propanol, 2-methyl-2-(methylsulfonyl)- vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with symptoms such as narcosis in mice . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

1-Propanol, 2-methyl-2-(methylsulfonyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it is a major product in the glycine degradation pathway in yeast . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of 1-Propanol, 2-methyl-2-(methylsulfonyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of 1-Propanol, 2-methyl-2-(methylsulfonyl)- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can affect its activity and function, influencing various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanol, 2-methyl-2-(methylsulfonyl)- can be synthesized through the reaction of 2-methyl-1-propanol with methylsulfonyl chloride in the presence of a base . The reaction typically involves the following steps:

    Reaction with Methylsulfonyl Chloride: 2-methyl-1-propanol is treated with methylsulfonyl chloride in the presence of a base such as pyridine.

    Oxidation: The resulting product is then oxidized using pyridinium chlorochromate.

    Final Step: The final step involves treatment with a strong acid to yield 1-Propanol, 2-methyl-2-(methylsulfonyl)-.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 2-methyl-2-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can undergo nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate is commonly used as an oxidizing agent.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: 2-methyl-1-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Propanol, 2-methyl-2-(methylsulfonyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Studied for its potential biological activities and effects on cellular processes.

    Medicine: Investigated for its use as a topical analgesic and dietary supplement.

    Industry: Utilized in the production of other chemical compounds and as an intermediate in various industrial processes.

Comparison with Similar Compounds

  • 2-Methyl-1-propanol (Isobutanol)
  • 2-Methyl-2-methylsulfonylpropan-1-ol

Properties

IUPAC Name

2-methyl-2-methylsulfonylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-5(2,4-6)9(3,7)8/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTHOALDAXYSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180496
Record name 1-Propanol, 2-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25841-38-7
Record name 1-Propanol, 2-methyl-2-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025841387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonyl-2-methylpropan-1-ol
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